molecular formula C17H18F2N4O B7092287 [6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone

[6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone

Cat. No.: B7092287
M. Wt: 332.35 g/mol
InChI Key: SJNJRLYVEIMISQ-UHFFFAOYSA-N
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Description

[6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone is a complex organic compound that has garnered interest in various fields of scientific research This compound features a pyrimidine ring substituted with a difluoromethyl group and a piperazine ring substituted with a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the difluoromethyl group. The piperazine ring is then synthesized separately and subsequently attached to the pyrimidine ring through a methanone linkage. Each step requires specific reagents and conditions, such as the use of strong bases, solvents like toluene, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reactions are carefully monitored and controlled. The use of automated systems for reagent addition, temperature control, and product isolation would be essential to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries, particularly in pharmaceuticals.

Chemical Reactions Analysis

Types of Reactions

[6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the phenyl ring, using reagents such as sodium hydride or lithium diisopropylamide.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents, reducing agents, and bases. Reaction conditions often involve specific temperatures, pressures, and solvents to facilitate the desired transformations. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions might be carried out under hydrogen gas at room temperature.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions can lead to a variety of functionalized derivatives, depending on the nucleophile employed.

Scientific Research Applications

Chemistry

In chemistry, [6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical reactions makes it a valuable tool for probing the mechanisms of enzyme action and other biochemical processes.

Medicine

In medicinal chemistry, this compound has potential applications as a lead compound for the development of new drugs. Its structure can be modified to enhance its pharmacological properties, such as increasing its potency, selectivity, and bioavailability.

Industry

In the industrial sector, this compound can be used in the development of new materials and chemical processes. Its reactivity and versatility make it a valuable component in the synthesis of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of [6-(Difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound might inhibit a particular enzyme involved in a disease pathway, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Properties

IUPAC Name

[6-(difluoromethyl)pyrimidin-4-yl]-(2-methyl-4-phenylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F2N4O/c1-12-10-22(13-5-3-2-4-6-13)7-8-23(12)17(24)15-9-14(16(18)19)20-11-21-15/h2-6,9,11-12,16H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJNJRLYVEIMISQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CCN1C(=O)C2=NC=NC(=C2)C(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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